3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is 445.18623762 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Compounds bearing a pyrazole moiety, such as the one , have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . Furthermore, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
Antiproliferative Activity
The compound could potentially be used in antiproliferative studies. This is based on the fact that similar compounds have been subjected to in vitro antiproliferative screening .
Anti-inflammatory Activity
There is potential for the compound to be used in anti-inflammatory studies. This is suggested by the fact that similar compounds have been subjected to anti-inflammatory screening .
Antifungal Activity
The compound could potentially be used in antifungal studies. This is based on the fact that similar compounds have been subjected to antifungal activity analyses .
Treatment of Viral Disorders
The compound could potentially be used in the treatment of viral disorders. This is suggested by the fact that similar compounds have been used in the treatment of viral disorders .
Treatment of Cardiovascular Diseases
The compound could potentially be used in the treatment of cardiovascular diseases. This is suggested by the fact that similar compounds have been used in the treatment of cardiovascular diseases .
Treatment of Parasitic Infections
The compound could potentially be used in the treatment of parasitic infections. This is suggested by the fact that similar compounds have been used in the treatment of parasitic infections .
Treatment of Stomach Cancer
The compound could potentially be used in the treatment of stomach cancer. This is suggested by the fact that similar compounds have been used in the treatment of stomach cancer .
Mechanism of Action
Target of Action
It’s common for compounds with similar structures to target enzymes or receptors involved in critical cellular processes .
Mode of Action
Compounds with similar structures often work by binding to their target, thereby modulating its activity .
Biochemical Pathways
It’s common for such compounds to affect pathways related to cell growth and proliferation .
Pharmacokinetics
The compound’s inhibitory activity, as indicated by its ic50 values, suggests that it may have good bioavailability .
Result of Action
The compound has shown significant inhibitory activity, as indicated by its IC50 values . This suggests that it may have potent effects at the molecular and cellular levels.
properties
IUPAC Name |
3-[2-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-28-13-17(12-27-28)16-10-24-23(25-11-16)33-18-6-8-29(9-7-18)21(31)14-30-15-26-20-5-3-2-4-19(20)22(30)32/h2-5,10-13,15,18H,6-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWOANUPXJIONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one |
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